

Application Notes and Protocols: CL-PP as a Therapeutic Target in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Caseinolytic mitochondrial matrix peptidase proteolytic subunit (**CLPP**), a highly conserved serine protease, is a critical component of the mitochondrial protein quality control system. In conjunction with its associated ATPase, CLPX, it forms the **CLPP**X protease complex, responsible for the degradation of misfolded or damaged proteins within the mitochondrial matrix, thereby maintaining mitochondrial homeostasis. Dysregulation of **CLPP** function has been implicated in a variety of human pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target for drug discovery.

These application notes provide an overview of **CLPP**'s role in disease and detail protocols for assays relevant to the discovery and characterization of **CLPP** modulators.

CLPP as a Therapeutic Target

The therapeutic strategy for targeting **CLPP** is context-dependent and can involve either inhibition or activation of its proteolytic activity.

In Cancer: Many cancer cells exhibit increased mitochondrial stress and are highly
dependent on protein quality control systems for survival. Activation of CLPP in cancer cells
can lead to the uncontrolled degradation of essential mitochondrial proteins, disruption of



oxidative phosphorylation, and induction of apoptosis. Conversely, in some contexts, inhibition of **CLPP** can also be detrimental to cancer cell survival.

- In Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of many neurodegenerative disorders. While the precise role of CLPP is still under investigation, evidence suggests that modulating its activity could be a therapeutic strategy. For instance, in models of Parkinson's disease, α-synuclein has been shown to suppress CLPP activity, and restoration of CLPP function can be protective. In some contexts of mitochondrial encephalopathy, depletion of CLPP has been shown to be beneficial.
- In Bacterial Infections: CLPP is essential for the viability and virulence of many bacterial pathogens. Therefore, inhibitors of bacterial CLPP are being explored as novel antibiotics.

Quantitative Data for CLPP Modulators

The following tables summarize the potency of selected **CLPP** activators and inhibitors.

Table 1: CLPP Activators



Compound	Target	EC50	Cell Line/Assay Conditions	Reference
ONC201	Human CLPP	1.25 μΜ	Enzymatic assay	_
TR-57	Human CLPP	~50-100x more potent than ONC201	Cell viability and stress response assays	
CLPP-1071	Human CLPP	23.5 nM	Enzymatic assay	
ADEP-41	Human CLPP	0.42 μΜ	Enzymatic assay	
ZG111	Human CLPP	Potent activator	High-throughput screening and synthetic optimization	
ZK53	Human CLPP	EC50 values reported	FITC-casein hydrolysis assay	
NCA029	Human CLPP	0.15 μΜ	Enzymatic assay	
7k	Human CLPP	0.79 μΜ	Enzymatic assay	_
SL44	Human CLPP	1.30 μΜ	Enzymatic assay	_
XT6	Human CLPP	0.08 μΜ	Enzymatic assay	_
ZYZ-17	Human CLPP	0.26 μΜ	Enzymatic assay	

Table 2: **CLPP** Inhibitors



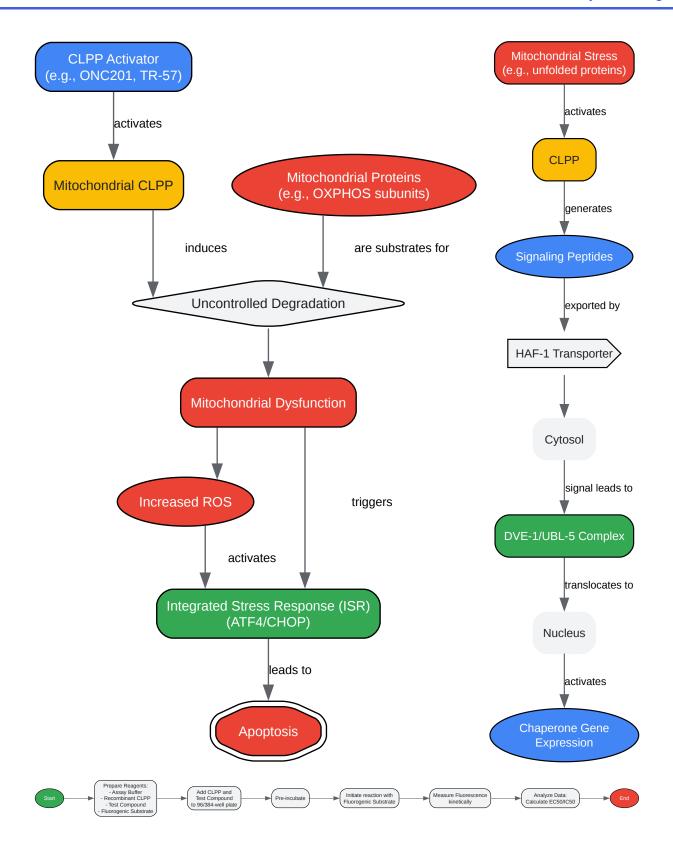
Compound	Target	IC50	Cell Line/Assay Conditions	Reference(s)
A2-32-01	Human CLPP	Data reported in referenced study	Advanced in vitro studies	
TG53	Human CLPP	Data reported in referenced study	Advanced in vitro studies	

Signaling Pathways Involving CLPP

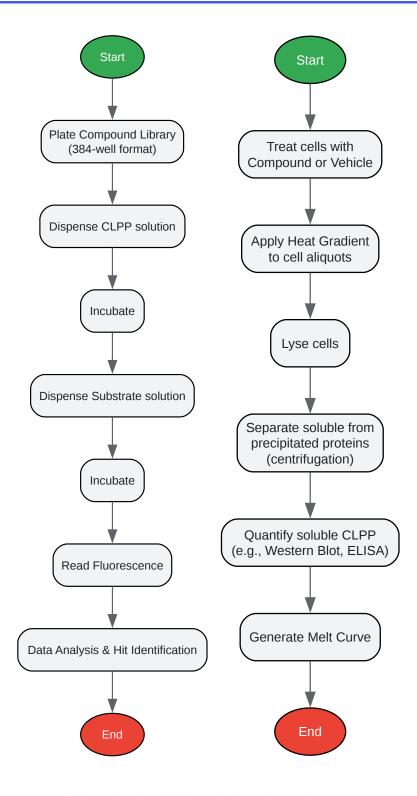
1. CLPP-Mediated Apoptosis in Cancer

Activation of **CLPP** in cancer cells triggers a signaling cascade leading to apoptosis. This involves the degradation of essential mitochondrial proteins, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and the activation of the integrated stress response.









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